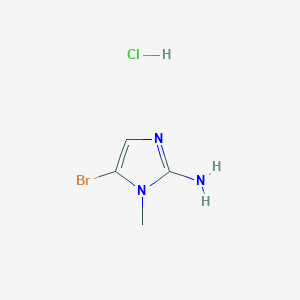
2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FPEA is a derivative of acetamide and is known to exhibit a wide range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Kinetics
Research on chemoselective acetylation processes, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, provides insights into the synthesis and optimization of similar acetamide compounds. These processes are crucial for the natural synthesis of antimalarial drugs and highlight the importance of acyl donors, agitation speed, solvent choice, catalyst loading, temperature, and mole ratio in achieving desired outcomes. This chemoselective approach, utilizing Novozym 435 as a catalyst, shows the potential for synthesizing complex acetamide derivatives efficiently (Magadum & Yadav, 2018).
Radiosynthesis for Imaging Applications
The development of radioligands for imaging, such as [18F]PBR111 derived from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrates the potential of fluorinated acetamide derivatives in medical diagnostics, particularly in positron emission tomography (PET). This research exemplifies how structural modifications, including the introduction of a fluorine atom, can enhance the utility of acetamide compounds for in vivo imaging of biological targets like the translocator protein (Dollé et al., 2008) (Dollé et al., 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis and pharmacological evaluation of 2-(substituted phenoxy)acetamide derivatives have shown significant anticancer, anti-inflammatory, and analgesic activities. These studies utilize the Leuckart synthetic pathway to develop new chemical entities, revealing that certain compounds, especially those with halogens on the aromatic ring, exhibit potent biological activities. This line of research underscores the therapeutic potential of acetamide derivatives in treating various diseases and conditions (Rani et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis of novel acetamide derivatives, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, illustrates the diverse chemical modifications possible with acetamide structures. These compounds, synthesized from primary compounds like 3-fluoro-4-cyanophenol, showcase the versatility of acetamide derivatives in chemical synthesis and potential applications in various fields of research and development (Man-li, 2008).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-18-8-4-5-9-19(18)26-16-20(25)22-10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSVXDTAZLTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)
![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)



![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)


![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)
![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

